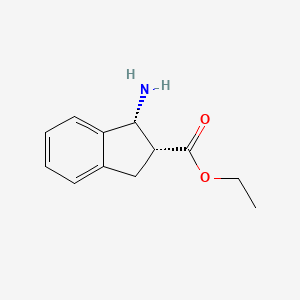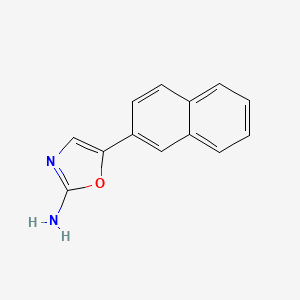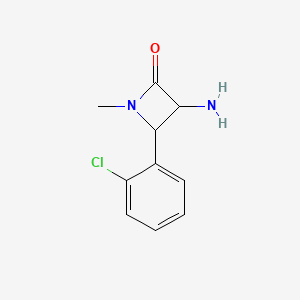
(1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring an indene backbone, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethyl chloroformate.
Formation of Intermediate: The indene undergoes a series of reactions, including hydrogenation and amination, to form the desired intermediate.
Final Product: The intermediate is then reacted with ethyl chloroformate under controlled conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Hydrogenation: Utilizing high-pressure hydrogenation reactors to convert indene to the desired intermediate.
Automated Amination: Employing automated systems for the amination step to ensure consistency and efficiency.
Purification: Using advanced purification techniques such as chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of the compound, depending on the reaction conditions.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Compounds with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.
Protein Binding: It can bind to specific proteins, influencing their function and activity.
Medicine:
Drug Development: The compound is being explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomarkers.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(1S,2S)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: A stereoisomer with different biological activity.
Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: A non-chiral version with distinct properties.
Methyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate: A similar compound with a methyl group instead of an ethyl group.
Uniqueness:
Chirality: The (1R,2R) configuration gives the compound unique stereochemical properties, affecting its interaction with biological targets.
Functional Groups: The presence of both amino and carboxylate groups allows for diverse chemical reactivity and applications.
This detailed article provides a comprehensive overview of (1R,2R)-Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10-11H,2,7,13H2,1H3/t10-,11+/m1/s1 |
InChI-Schlüssel |
GOHUUMRCILRIOW-MNOVXSKESA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC2=CC=CC=C2[C@@H]1N |
Kanonische SMILES |
CCOC(=O)C1CC2=CC=CC=C2C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B11894386.png)


![2,7-Diazaspiro[4.4]nonane, 2-(5-pyrimidinyl)-](/img/structure/B11894401.png)
![3-Ethyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11894406.png)






![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)

